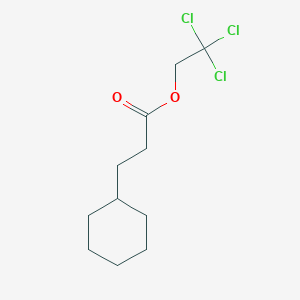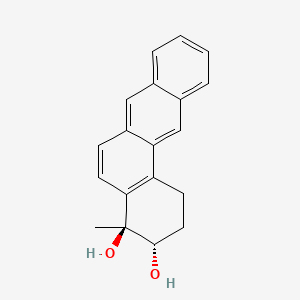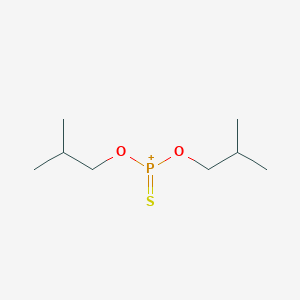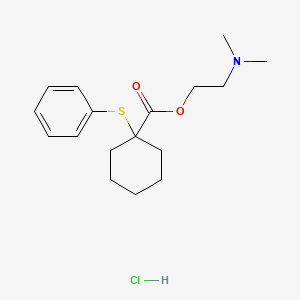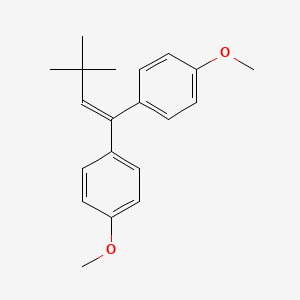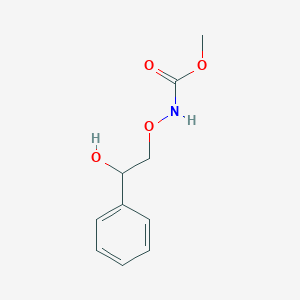![molecular formula C10H14N2O4S B14339838 N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide CAS No. 104060-64-2](/img/structure/B14339838.png)
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyphenyl group, a sulfamoylethyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide typically involves the reaction of 2-hydroxyphenylacetic acid with sulfamoylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamoylethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt protein-protein interactions is central to its mechanism of action.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in the treatment of pain and fever.
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)benzenesulfonamide: Studied for its potential anti-cancer properties and enzyme inhibition activities.
Uniqueness
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is unique due to the presence of both a sulfamoylethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
104060-64-2 |
|---|---|
分子式 |
C10H14N2O4S |
分子量 |
258.30 g/mol |
IUPAC名 |
N-[1-(2-hydroxyphenyl)-2-sulfamoylethyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)12-9(6-17(11,15)16)8-4-2-3-5-10(8)14/h2-5,9,14H,6H2,1H3,(H,12,13)(H2,11,15,16) |
InChIキー |
GDGGPARMIIEJAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CS(=O)(=O)N)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)


